

EXO2 sonde firmware updates and potential issues

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Compound of Interest		
Compound Name:	Exo2	
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EXO2 Sonde Technical Support Center

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the **EXO2** sonde.

Frequently Asked Questions (FAQs)

Q1: How do I update the firmware on my **EXO2** sonde?

A1: You can update the firmware on your **EXO2** sonde using the KOR software.[1][2] The general process involves connecting the sonde to a computer via USB, and using the KOR software to check for and install the latest firmware.[1][2] For detailed, step-by-step instructions, it is recommended to consult the official YSI EXO User Manual or the firmware update instructions provided with the firmware package.[3] It is also possible to perform a manual update if you encounter issues with the automatic download through KOR Software.[3]

Q2: What are the latest firmware versions for the **EXO2** sonde and related components?

A2: Keeping your EXO equipment's firmware up-to-date is crucial for optimal performance and access to the latest features. The table below summarizes recent firmware versions for the EXO Sonde and Handheld.



Component	Firmware Version	Release Date	Key Updates
EXO Sonde	1.0.86	July 2020	Bug fix for the depth sensor.[4]
EXO Handheld	1.0.72	February 2023	Improved calibration recording for pH and ISE sensors.[4]
EXO Handheld	1.0.70	March 2022	Fixes for calibration record parsing and wiper mode addition. [4]
EXO Handheld	1.0.63	September 2020	Added support for NitraLED Sensor and more language options.[4]
SOA-Modbus	2.0.16	March 2024	Improved interfacing with Blu-X.[4]

Q3: My **EXO2** sonde is not communicating with my computer or data logger. What should I do?

A3: Communication issues can stem from several factors. Here are some troubleshooting steps:

- Check Physical Connections: Ensure all cables are securely connected. For externally powered applications, verify the wiring and cable integrity.[5]
- Power Cycle: If the sonde is connected to a data logger via a YSI DCP adapter, the adapter needs to detect the sonde upon power-up.[6] Try disconnecting and reconnecting the power to the system.[6]
- Verify SDI-12 Address: If using an SDI-12 connection, ensure the sonde's address in the data logger's program matches the sonde's configured address.[5][7]
- Internal Logging State: The EXO2 sonde can sometimes be in a state of "internal logging only," which prevents it from responding to a data logger.[7] Use the KOR software to ensure



the sonde is not set to only log internally.[7]

Q4: My **EXO2** sonde is not collecting data. What are the common causes?

A4: Failure to collect data can be frustrating. Here are some common reasons and solutions:

- Power Supply Issues:
 - Internal Batteries: Check the battery voltage and ensure they are installed with the correct polarity.[5] Even new batteries can be faulty.[5] The battery compartment should be clean and dry, and the o-rings in good condition.[5]
 - External Power: For systems with external power, verify the wiring and ensure the power supply is adequate for the number of connected instruments.[5]
- Logging Setup:
 - Program Start: Confirm that the logging program was actually started.[5] Some instruments allow for a delayed start time.[5]
 - Date and Time: Incorrect date, time, or time zone settings on the instrument can prevent it from starting to log data.[5]
- Memory: Ensure the instrument has sufficient free memory to store new data, as many will
 not start logging if the memory is full.[5]
- Hardware Failures: Check for any internal fault logs within the instrument.[5] A
 malfunctioning probe or sonde can inhibit data collection.[5]

Troubleshooting Guides Firmware Update Failure

If a firmware update for your **EXO2** sonde fails, follow these steps:

 Check Power: Ensure the sonde has a sufficient power source.[4] It is recommended to have fully charged batteries or connect the sonde to a stable power supply during the update process.[2]

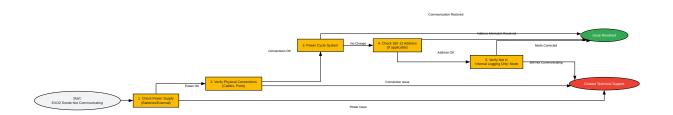


- Verify Connection: Use a different USB cable or port on your computer to rule out a faulty connection.[4]
- Manual Update: If the automatic update via KOR software fails, download the firmware package directly from the YSI website and attempt a manual update.[3]
- Contact Support: If the issue persists after trying the above steps, contact YSI customer support for further assistance.[4]

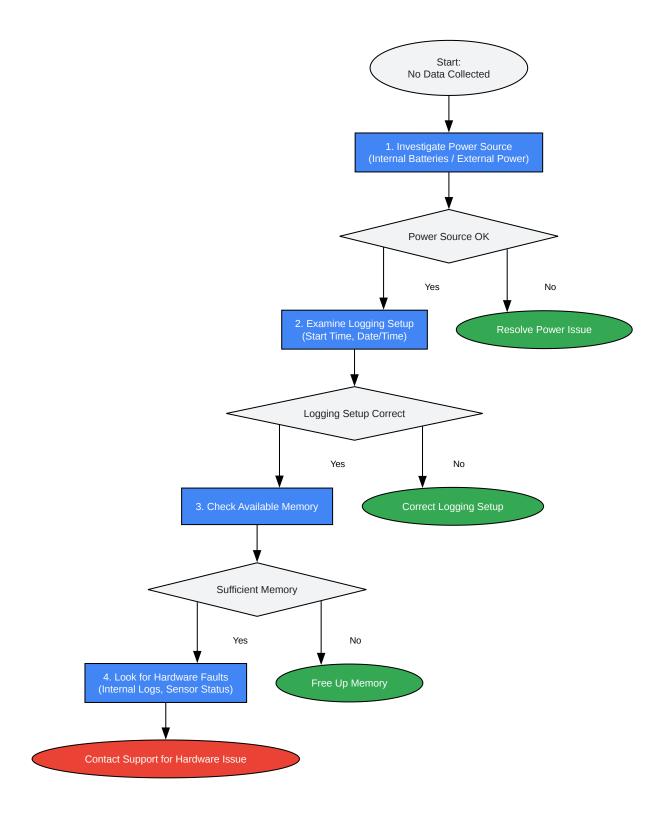
Communication Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting communication issues with your **EXO2** sonde.









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